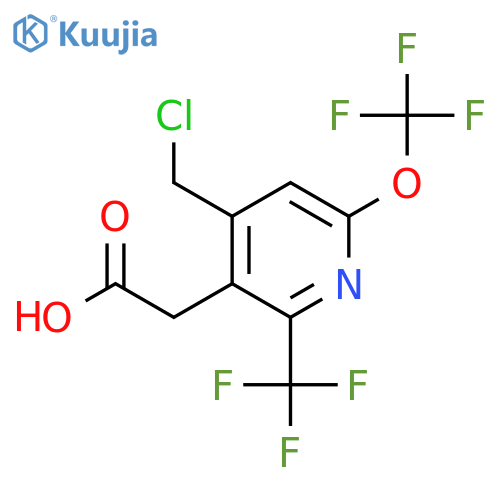Cas no 1805311-94-7 (4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid)

1805311-94-7 structure
商品名:4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid
CAS番号:1805311-94-7
MF:C10H6ClF6NO3
メガワット:337.602962970734
CID:4845112
4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid
-
- インチ: 1S/C10H6ClF6NO3/c11-3-4-1-6(21-10(15,16)17)18-8(9(12,13)14)5(4)2-7(19)20/h1H,2-3H2,(H,19,20)
- InChIKey: GVSOEOLZZKJRLW-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(N=C(C(F)(F)F)C=1CC(=O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 3.1
4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029079767-1g |
4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid |
1805311-94-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
3. Book reviews
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
1805311-94-7 (4-(Chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetic acid) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
